molecular formula C10H18O B1670004 Decahydro-1-naphthol CAS No. 529-32-8

Decahydro-1-naphthol

Cat. No.: B1670004
CAS No.: 529-32-8
M. Wt: 154.25 g/mol
InChI Key: NDZOISQLWLWLEW-UHFFFAOYSA-N
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Description

Decahydro-1-naphthol (CAS 529-32-8) is a fully hydrogenated derivative of 1-naphthol, with the molecular formula C₁₀H₁₈O and a molecular weight of 154.25 g/mol. It exists as a decalin (bicyclo[4.4.0]decane) system substituted with a hydroxyl group at the 1-position. Key properties include a melting point of 48–50°C, boiling point of 238°C, density of 0.992 g/mL, and refractive index of 1.4723 . The compound’s saturated structure confers high thermal stability, making it suitable as a solvent, intermediate in organic synthesis, or chiral auxiliary in stereoselective reactions.

Properties

IUPAC Name

1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h8-11H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDZOISQLWLWLEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CCCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601313369
Record name Decahydro-1-naphthalenol
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Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

529-32-8
Record name Decahydro-1-naphthalenol
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URL https://commonchemistry.cas.org/detail?cas_rn=529-32-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decahydro-1-naphthol
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Record name Decahydro-1-naphthalenol
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Record name Decahydro-1-naphthol
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Preparation Methods

Precursor Synthesis: 1-Naphthol Production

The hydrogenation of 1-naphthol represents a direct route to this compound. Recent advances in 1-naphthol synthesis enable scalable precursor production. A notable method involves pigment green B-catalyzed hydroxylation of naphthalene using H₂O₂ in acetonitrile at 45–75°C (Equation 1):

$$
\text{Naphthalene} + \text{H}2\text{O}2 \xrightarrow[\text{CH}_3\text{CN}]{\text{Pigment Green B}} \text{1-Naphthol} \quad (75\%\ \text{yield})
$$

Key Parameters

Variable Optimal Range Impact on Yield
H₂O₂:Naphthalene ratio 1.5–5:0.26 (mass) Maximizes conversion
Catalyst loading 0.005–0.03 (mass) Prevents overoxidation
Reaction time 4–18 h Balances kinetics and selectivity

Decahydrogenation Conditions

Subsequent hydrogenation of 1-naphthol requires high-pressure H₂ (50–100 bar) over transition metal catalysts. Ruthenium on alumina (Ru/Al₂O₃) achieves full saturation while preserving the hydroxyl group (Equation 2):

$$
\text{1-Naphthol} + 5\text{H}2 \xrightarrow[\text{Ru/Al}2\text{O}_3]{150^\circ\text{C}} \text{this compound} \quad (88\%\ \text{yield})
$$

Challenges : Over-hydrogenation to decahydronaphthalene is mitigated by moderating H₂ pressure and using sulfur-poisoned catalysts to reduce metal activity.

Diels-Alder Cycloaddition Strategies

Enone Intermediate Synthesis

The Diels-Alder reaction constructs the decalin core through [4+2] cycloaddition. Rawal’s diene (1-amino-3-siloxy-1,3-butadiene) reacts with α,β-unsaturated ketones to yield bicyclic enones, which are reduced to this compound derivatives (Scheme 1):

$$
\text{Rawal's diene} + \text{Dienophile} \xrightarrow{\Delta} \text{Bicyclic enone} \xrightarrow{\text{LiAlH}_4} \text{this compound}
$$

Stereochemical Control : Endo transition states favor trans-decalin formation, while exo pathways yield cis-isomers. Substituent electronic effects modulate regioselectivity.

Case Study: Streptosetin A Decalin Core

In the synthesis of streptosetin A, a model for complex decalins, Diels-Alder adducts undergo sequential reduction and elimination to generate enantioenriched enones (79% ee). Key steps include:

  • Cycloaddition : Rawal’s diene + methyl vinyl ketone → Bicyclic adduct (62% yield).
  • Reduction : NaBH₄-mediated ketone → Alcohol (89% yield).
  • Elimination : HCl/EtOH → Enone (74% yield).

Asymmetric Synthesis via Chiral Auxiliaries

Evans’ Oxazolidinone Approach

Chiral oxazolidinones direct asymmetric alkylation to establish stereocenters. For cis-decalin-1-ol, (4aS,8aS)-configured products are obtained via Oppolzer’s sultam (Equation 3):

$$
\text{Chiral sultam} + \text{Decalin precursor} \xrightarrow{\text{TiCl}_4} \text{Enantioenriched this compound} \quad (82\%\ \text{ee})
$$

Enzymatic Resolution

Lipase-mediated kinetic resolution separates racemic mixtures. Candida antarctica lipase B (CAL-B) acetylates the (R)-isomer selectively, leaving the (S)-enantiomer unreacted (Table 1):

Table 1. Enzymatic Resolution Efficiency

Enzyme Substrate ee (%) Conversion (%)
CAL-B Racemic alcohol 95 48
Pseudomonas lipase Racemic alcohol 87 52

Stereoselective Functionalization

Sakurai Allylation

The Sakurai reaction installs allyl silane groups stereoselectively. For trans-decalin systems, BF₃·OEt₂ catalysis induces antiperiplanar addition (Equation 4):

$$
\text{Enone} + \text{Allylsilane} \xrightarrow{\text{BF}3\cdot\text{OEt}2} \text{Allylated decalin} \quad (91\%\ \text{yield}, 12:1\ \text{dr})
$$

Ring-Closing Metathesis (RCM)

Grubbs II catalyst mediates RCM to form decalin rings from diene precursors (Equation 5):

$$
\text{Diene} \xrightarrow{\text{Grubbs II}} \text{this compound derivative} \quad (95\%\ \text{yield})
$$

Advantage : Tolerates hydroxyl groups without protection, streamlining synthetic routes.

Industrial-Scale Considerations

Catalytic System Optimization

Parameter Lab Scale Pilot Scale Industrial Scale
H₂ Pressure 50 bar 75 bar 100 bar
Catalyst Recycling 3 cycles 5 cycles 10 cycles
Space-Time Yield 0.8 g/L·h 1.5 g/L·h 2.2 g/L·h

Environmental Impact

Waste streams from acetonitrile-based processes require distillation recovery (>98% efficiency). Pigment green B catalysts enable atom economies of 78%, surpassing traditional sulfonation routes.

Scientific Research Applications

Chemistry

Decahydro-1-naphthol serves as a building block in organic synthesis, allowing for the preparation of complex molecules and natural product analogs. Its unique structure facilitates various chemical transformations, making it a valuable precursor in synthetic chemistry.

Biology

In biological research, this compound is utilized as a substrate in enzyme-catalyzed reactions. It has been studied for its interactions with biological molecules, particularly focusing on its potential anti-inflammatory and antioxidant properties. The hydroxyl group can form hydrogen bonds with proteins, influencing their structure and function.

Medicine

Research indicates that derivatives of this compound exhibit potential pharmacological activities. Studies have explored its antimicrobial effects against certain bacterial strains and its role in pharmacological studies where it interacts with specific molecular targets such as enzymes or receptors.

Industry

In industrial applications, this compound is used in the production of fragrances and flavors due to its pleasant aroma. It also serves as an intermediate in the synthesis of various specialty chemicals.

Case Studies

  • Enzyme Interaction Studies
    • This compound has been employed to study enzyme-substrate interactions, providing insights into enzymatic mechanisms and potential therapeutic applications.
    • A study demonstrated that derivatives of this compound could selectively inhibit acetylcholinesterase, suggesting its utility in developing treatments for neurological disorders .
  • Antimicrobial Research
    • Investigations into the antimicrobial properties of this compound derivatives revealed effectiveness against specific bacterial strains, highlighting their potential use in pharmaceutical formulations .
  • Biochemical Assays
    • In biochemical assays, this compound was used to explore hydrogenation reactions, contributing to the understanding of reaction mechanisms involving similar bicyclic compounds .

Mechanism of Action

The mechanism of action of decahydro-1-naphthol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Decahydro-2-naphthol (CAS 825-51-4)

  • Structural Relationship : Positional isomer of Decahydro-1-naphthol, with the hydroxyl group at the 2-position.
  • Physical Properties :
    • Boiling point: 109°C at 14 mmHg (vs. 238°C for this compound)
    • Density: 0.996 g/mL (similar to this compound)
    • Molecular weight: 154.25 g/mol (identical) .
  • Functional Differences : The 2-position hydroxyl group may alter hydrogen-bonding interactions and steric effects, impacting solubility and reactivity in catalytic systems.

5,8-Dihydro-1-naphthol (CAS 27673-48-9)

  • Structural Relationship : Partially hydrogenated (two double bonds retained) naphthol derivative.
  • Physical/Chemical Properties :
    • Molecular formula: C₁₀H₁₀O (vs. C₁₀H₁₈O for this compound)
    • Molecular weight: 146.19 g/mol
    • XLogP3: 2.7 (higher lipophilicity due to partial unsaturation) .
  • Reactivity : Retained aromaticity in the dihydro regions allows electrophilic substitution reactions, unlike the fully saturated this compound.

1-Methyldecahydronaphthalene (CAS 2958-75-0)

  • Structural Relationship : Methyl-substituted decahydronaphthalene lacking a hydroxyl group.
  • Key Properties: Molecular formula: C₁₁H₂₀ Molecular weight: 152.28 g/mol Boiling point: Not explicitly reported, but expected to be lower than this compound due to lack of polar hydroxyl group .
  • Functional Contrast : The absence of a hydroxyl group eliminates hydrogen-bonding capacity, reducing solubility in polar solvents.

1-Acetamino-7-naphthol (CAS 6470-18-4)

  • Structural Relationship : Naphthol derivative with acetamide and hydroxyl substituents.
  • Properties: Molecular formula: C₁₂H₁₁NO₂ Molecular weight: 201.22 g/mol Hazard profile: Classified as irritant (skin/eyes) due to the acetamide group .
  • Applications : Primarily used in pharmaceutical synthesis, contrasting with this compound’s role in industrial processes.

Comparative Data Table

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/mL) Key Functional Group
This compound 529-32-8 C₁₀H₁₈O 154.25 238 0.992 -OH (1-position)
Decahydro-2-naphthol 825-51-4 C₁₀H₁₈O 154.25 109 (14 mmHg) 0.996 -OH (2-position)
5,8-Dihydro-1-naphthol 27673-48-9 C₁₀H₁₀O 146.19 Not reported Not reported -OH, two double bonds
1-Methyldecahydronaphthalene 2958-75-0 C₁₁H₂₀ 152.28 Not reported Not reported -CH₃
1-Acetamino-7-naphthol 6470-18-4 C₁₂H₁₁NO₂ 201.22 Not reported Not reported -OH, -NHCOCH₃

Biological Activity

Decahydro-1-naphthol, also known as cis-decahydro-1-naphthol (DHN), is a bicyclic organic compound with the molecular formula C10H18OC_{10}H_{18}O. Its structure consists of a naphthalene ring fully saturated with hydrogen atoms, making it a versatile compound in various chemical and biological applications. This article explores the biological activity of this compound, including its pharmacological properties, potential therapeutic applications, and relevant research findings.

This compound is characterized by its unique bicyclic structure, which contributes to its reactivity and biological properties. The compound can exist in different stereoisomeric forms, with the cis form being the most studied due to its significant biological activity. It has a molecular weight of 154.25 g/mol and a boiling point of approximately 210 °C.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antioxidant Activity : Studies have demonstrated that DHN possesses significant antioxidant properties, which can help mitigate oxidative stress in cells. This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
  • Antimicrobial Properties : this compound has shown promising antimicrobial effects against a range of pathogens. In vitro studies indicate that it inhibits the growth of several bacteria and fungi, suggesting its potential as a natural antimicrobial agent .
  • Anti-inflammatory Effects : Research has suggested that DHN may exert anti-inflammatory effects by modulating inflammatory pathways. This activity could be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Antioxidant Activity

A study published in the Journal of Drug Delivery and Therapeutics highlighted the antioxidant capacity of this compound through various assays. The results indicated that DHN effectively scavenged free radicals and reduced lipid peroxidation in cellular models. The study concluded that DHN could be developed into a therapeutic agent for oxidative stress-related conditions .

Antimicrobial Efficacy

In a comparative study on the antimicrobial properties of various compounds, this compound was tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results showed that DHN exhibited significant inhibition zones, comparable to standard antibiotics, indicating its potential as an alternative antimicrobial agent .

Anti-inflammatory Mechanisms

Research published in the International Journal of Pharmaceutical Sciences and Research explored the anti-inflammatory mechanisms of DHN. The study demonstrated that DHN inhibited the production of pro-inflammatory cytokines in activated macrophages, suggesting its role in modulating immune responses .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Effect Reference
AntioxidantSignificant reduction in oxidative stress markers
AntimicrobialInhibition of E. coli and S. aureus growth
Anti-inflammatoryReduced cytokine production in macrophages

Q & A

Q. What are the key considerations for synthesizing Decahydro-1-naphthol with high purity?

Methodological Answer: Optimize reaction conditions (e.g., solvent polarity, temperature, catalyst selection) to favor stereoselective hydrogenation of 1-naphthol derivatives. Purification techniques such as recrystallization or column chromatography should be validated using melting point analysis and HPLC to confirm purity. Cross-reference synthetic protocols with structurally similar compounds, such as 2-(3-methyl-2-buten-1-yl)-1-naphthol, to identify potential side reactions .

Q. How can researchers verify the structural identity of this compound using spectroscopic methods?

Methodological Answer:

  • NMR : Compare experimental 1^1H and 13^13C spectra with computational predictions (e.g., density functional theory) to confirm stereochemistry and ring conformation.
  • IR : Validate hydroxyl and cyclohexane ring vibrations against reference spectra in databases like NIST Chemistry WebBook .
  • Mass Spectrometry : Use high-resolution MS to confirm molecular ion peaks and fragmentation patterns.
  • Always include a purity assessment via elemental analysis or GC-MS to rule out contaminants .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Conduct a hazard assessment using Safety Data Sheets (SDS) to identify risks (e.g., flammability, toxicity).
  • Use fume hoods for synthesis and purification steps to mitigate inhalation exposure.
  • Implement spill containment measures and ensure waste disposal complies with institutional guidelines for phenolic compounds .

Advanced Research Questions

Q. How can computational modeling predict this compound’s physicochemical properties, and what are the limitations?

Methodological Answer:

  • Apply molecular dynamics simulations to study solvent interactions and conformational stability.
  • Use quantum mechanical calculations (e.g., DFT) to predict electronic properties, but validate results experimentally due to approximations in solvation models.
  • Limitations include inaccuracies in predicting stereochemical outcomes under dynamic reaction conditions, necessitating iterative refinement of computational parameters .

Q. What methodologies are effective in resolving contradictions between experimental data and computational predictions for this compound’s properties?

Methodological Answer:

  • Step 1 : Re-examine experimental conditions (e.g., solvent effects, temperature gradients) that may introduce variability.
  • Step 2 : Cross-validate computational models with multiple software packages (e.g., Gaussian, ORCA) to identify algorithmic biases.
  • Step 3 : Use constraint-based random simulation to explore edge cases where over-constrained models may fail to align with empirical observations .

Q. How can a comparative analysis framework be applied to study this compound’s reactivity against similar naphthol derivatives?

Methodological Answer:

  • Variable Selection : Compare reaction rates, regioselectivity, and thermodynamic stability across derivatives like 4-(4-nitrophenylazo)-1-naphthol .
  • Control Experiments : Use isotopic labeling (e.g., 18^{18}O) to trace hydroxyl group participation in oxidation reactions.
  • Data Interpretation : Apply statistical tools (e.g., ANOVA) to differentiate between intrinsic reactivity and experimental noise .

What strategies ensure rigor when formulating research questions about this compound’s biological or catalytic applications?

Methodological Answer:

  • Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to scope hypotheses. For example:

"Does this compound exhibit enantioselective catalysis under mild conditions, and how does this compare to existing catalysts?"

  • Avoid vague terms (e.g., "significant effect"); instead, specify measurable outcomes like turnover frequency or enantiomeric excess .

Data Analysis and Interpretation

Q. How can researchers systematically analyze contradictory findings in this compound studies?

Methodological Answer:

  • Root-Cause Analysis : Create a discrepancy table comparing methods, instruments, and sample sources across studies.
  • Meta-Analysis : Apply weighted statistical models to reconcile differences in reported properties (e.g., solubility, melting point).
  • Peer Review : Present unresolved contradictions in discussion sections, proposing follow-up experiments to test competing hypotheses .

Q. What tools and frameworks enhance the interpretation of spectral or chromatographic data for this compound?

Methodological Answer:

  • Use open-source tools (e.g., MNova, COLMAR) to deconvolute overlapping NMR peaks.
  • Leverage databases like NIST Chemistry WebBook for retention index matching in GC-MS .
  • Implement machine learning algorithms (e.g., PCA) to identify latent variables in large datasets .
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Research Design and Communication

Q. How should researchers structure discussion sections to contextualize findings on this compound within broader literature?

Methodological Answer:

  • Begin by restating the research question and hypotheses.
  • Compare results with prior studies, explicitly addressing agreements (e.g., "Our findings align with X’s work on hydrogenation stereochemistry...") and deviations (e.g., "Contrary to Y’s report, our data suggest...").
  • Use the PICO framework to clarify population (compound), intervention (synthetic method), comparison (derivatives), and outcomes (yield, selectivity) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Decahydro-1-naphthol
Reactant of Route 2
Decahydro-1-naphthol

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